

# An In-depth Technical Guide to N-Allylnoriso-LSD (AL-LAD)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | N-Allylnoriso-LSD |           |
| Cat. No.:            | B15557244         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

N-Allylnoriso-LSD, also known as AL-LAD or 6-allyl-6-nor-lysergic acid diethylamide, is a potent psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD). First synthesized and evaluated for its LSD-like discriminative stimulus properties in the mid-1980s, AL-LAD has demonstrated significant potency as a serotonin 5-HT<sub>2</sub>A receptor agonist. This technical guide provides a comprehensive overview of the available scientific data on N-Allylnoriso-LSD, including its synthesis, pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

# **Chemical and Physical Properties**



| Property          | Value                                                                                               |
|-------------------|-----------------------------------------------------------------------------------------------------|
| IUPAC Name        | (6aR,9R)-N,N-diethyl-7-(prop-2-en-1-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| Synonyms          | AL-LAD, 6-allyl-6-nor-LSD, N(6)-allyl norlysergic acid N,N-diethylamide                             |
| Molecular Formula | C22H27N3O                                                                                           |
| Molecular Weight  | 349.47 g/mol                                                                                        |
| CAS Number        | 65527-61-9                                                                                          |

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological data for  ${f N-AllyInoriso-LSD}$ .

Table 3.1: Receptor Binding Affinities (Ki)

| Receptor                | Radioligand                | Tissue Source         | Ki (nM)                  | Reference |
|-------------------------|----------------------------|-----------------------|--------------------------|-----------|
| 5-HT <sub>2</sub> A     | [³H]ketanserin             | Rat Frontal<br>Cortex | 8.1                      | [1]       |
| 5-HT <sub>2</sub> A     | [[ <sup>125</sup> I]-R-DOI | Rat Frontal<br>Cortex | 3.4                      | [1]       |
| Dopamine D <sub>1</sub> | [ <sup>3</sup> H]SCH-23390 | -                     | 189 (Ko.5)               | [1]       |
| Dopamine D <sub>2</sub> | [³H]spiperone              | -                     | 12.3 (K <sub>0.5</sub> ) | [1]       |

Table 3.2: In Vivo Efficacy (ED<sub>50</sub>)



| Assay                      | Species | Training<br>Drug (Dose) | ED <sub>50</sub><br>(nmol/kg) | Potency vs.<br>LSD   | Reference |
|----------------------------|---------|-------------------------|-------------------------------|----------------------|-----------|
| Drug<br>Discriminatio<br>n | Rat     | LSD (185.5<br>nmol/kg)  | 13                            | ~3.5x more potent    | [1]       |
| Head-Twitch<br>Response    | Mouse   | -                       | 174.9                         | Slightly less potent | [1]       |

Note: As of the latest available data, specific in vitro functional assay data (e.g., EC<sub>50</sub>, Emax from calcium flux or IP<sub>1</sub> accumulation assays) for **N-AllyInoriso-LSD** has not been reported in the scientific literature.

# Experimental Protocols Synthesis of N-Allylnoriso-LSD

The following protocol is adapted from the synthesis described by Hoffman and Nichols (1985).

Workflow for the Synthesis of N-Allylnoriso-LSD





Click to download full resolution via product page

Caption: Synthesis of **N-AllyInoriso-LSD** from LSD.

#### Step-by-Step Procedure:

- Demethylation of LSD to Nor-LSD:
  - d-Lysergic acid diethylamide (LSD) is demethylated at the N6 position using cyanogen bromide in a suitable solvent like chloroform.
  - The resulting N(6)-cyano-nor-LSD is then reduced, for example with zinc dust in acetic acid, to yield norlysergic acid N,N-diethylamide (nor-LSD).
- N-Alkylation of Nor-LSD:
  - Nor-LSD is then N-alkylated using an appropriate allyl halide, such as allyl bromide.



- The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to yield **N-AllyInoriso-LSD**.
- Purification:
  - The final product is purified using chromatographic techniques to isolate the desired compound.

## **Drug Discrimination Assay**

This protocol provides a general framework for a two-lever drug discrimination task in rats, as this was the method used to determine the in vivo potency of **N-AllyInoriso-LSD**.[2][3]

Workflow for Drug Discrimination Assay



Click to download full resolution via product page

Caption: Workflow of a drug discrimination assay.



#### Procedure:

- Apparatus: A standard two-lever operant conditioning chamber.
- Subjects: Typically, male rats are used.
- Training:
  - Animals are trained to discriminate between an intraperitoneal injection of a specific dose of LSD (the training drug) and a saline injection.
  - Following an LSD injection, responses on one designated lever are reinforced (e.g., with a food pellet), while responses on the other lever have no consequence.
  - Following a saline injection, responses on the opposite lever are reinforced.
  - Training continues until the animals reliably (>85% correct) press the appropriate lever based on the injection they received.
- Testing:
  - Once trained, various doses of the test compound (N-Allylnoriso-LSD) are administered.
  - The percentage of responses on the LSD-appropriate lever is recorded for each dose.
  - The ED<sub>50</sub> value, the dose at which the animal makes 50% of its responses on the drugappropriate lever, is then calculated.

## **Head-Twitch Response (HTR) Assay**

The head-twitch response in mice is a behavioral proxy for 5-HT<sub>2</sub>A receptor activation and is used to assess the hallucinogenic potential of compounds.[4][5]

#### Procedure:

- Subjects: Typically, male C57BL/6J mice are used.
- Drug Administration: The test compound (N-Allylnoriso-LSD) is administered, usually via intraperitoneal injection.



#### · Observation:

- Following administration, the mice are placed in an observation chamber.
- The number of head-twitches (rapid, side-to-side head movements) is counted over a specified period.
- Automated systems using video tracking or magnet-based detectors can also be employed for quantification.

#### • Data Analysis:

- The number of head-twitches is recorded for each dose of the test compound.
- A dose-response curve is generated, and the ED₅₀ value (the dose that elicits 50% of the maximal response) is calculated.

## **Mechanism of Action and Signaling Pathways**

**N-AllyInoriso-LSD** is a potent 5-HT<sub>2</sub>A receptor agonist.[7] The psychedelic effects of lysergamides are primarily mediated through the activation of this receptor. The 5-HT<sub>2</sub>A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G<sub>11</sub> signaling pathway.[8]

5-HT<sub>2</sub>A Receptor Signaling Pathway





Click to download full resolution via product page

Caption: Simplified 5-HT<sub>2</sub>A receptor signaling cascade.



#### Pathway Description:

- Receptor Binding: N-Allylnoriso-LSD binds to and activates the 5-HT<sub>2</sub>A receptor.
- G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gg/G<sub>11</sub> protein.
- Phospholipase C Activation: The activated Gq/G<sub>11</sub> protein stimulates phospholipase C (PLC).
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²+).
- Protein Kinase C Activation: DAG and the increased intracellular Ca<sup>2+</sup> concentration synergistically activate protein kinase C (PKC).
- Downstream Effects: PKC then phosphorylates various downstream target proteins, leading
  to a cascade of cellular responses that ultimately alter neuronal excitability and produce the
  characteristic psychedelic effects.

## Conclusion

N-AllyInoriso-LSD is a potent lysergamide with well-documented in vivo activity as a 5-HT<sub>2</sub>A receptor agonist. Its synthesis and behavioral effects in animal models have been established, demonstrating a potency that is comparable to or even greater than LSD in certain assays. While detailed in vitro functional data is currently lacking in the public domain, the existing binding and in vivo data provide a strong foundation for its classification as a classic psychedelic. Further research into its in vitro functional profile and the nuances of its signaling would be beneficial for a more complete understanding of this compound and for the development of novel therapeutics targeting the serotonergic system. compound and for the development of novel therapeutics targeting the serotonergic system.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ) PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discrimination Methods of Behavior Analysis in Neuroscience NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response Wikipedia [en.wikipedia.org]
- 6. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-HT2A receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Allylnoriso-LSD (AL-LAD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557244#preliminary-research-on-n-allylnoriso-lsd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com